Ethyl (1R*,2R*,3R*,4R*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate

Description

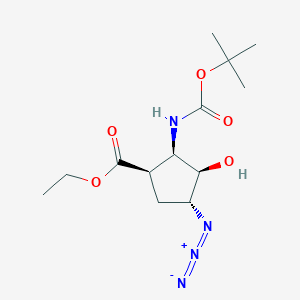

Ethyl (1R,2R,3R,4R)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate (CAS: 959745-80-3) is a cyclopentane derivative featuring multiple functional groups: an azide (-N₃), a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl (-OH) group, and an ethyl ester. Its stereochemistry (1R,2R,3R,4R) and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules .

Properties

IUPAC Name |

ethyl (1R,2R,3R,4R)-4-azido-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(16-17-14)10(18)9(7)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBGDQJMLWENBU-KYXWUPHJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]([C@@H]([C@@H]1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (1R*,2R*,3R*,4R*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azido group : Known for its unique reactivity, which can facilitate various chemical transformations.

- Tert-butoxycarbonyl (Boc) group : Commonly used in organic synthesis as a protecting group for amines.

- Cyclopentane backbone : Provides a rigid structure that can influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₄ |

| Molecular Weight | 241.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In a screening conducted on the NCI 60 tumor cell lines, this compound exhibited significant growth inhibition at concentrations around 10 μM, affecting over 40% of the tested cancer cell lines .

Case Study: NCI Screening Results

| Cell Line Type | % Growth Inhibition at 10 μM |

|---|---|

| Breast Cancer | 52% |

| Lung Cancer | 48% |

| Colon Cancer | 55% |

| Leukemia | 60% |

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The azido group may interfere with ribosomal function, leading to reduced protein synthesis in cancer cells.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, promoting cell death in malignant cells.

- Antioxidant Activity : Preliminary assays suggest that it may possess antioxidant properties, potentially protecting normal cells from oxidative stress induced by cancer treatments.

Neuroprotective Effects

Preliminary studies indicate that this compound may also exhibit neuroprotective effects. Research has pointed towards its ability to mitigate neurodegeneration in models of Alzheimer's disease, possibly through inhibition of tau protein aggregation and reduction of oxidative stress .

Table 2: Neuroprotective Activity

| Study Type | Observations |

|---|---|

| In vitro assays | Reduced tau aggregation |

| Animal models | Improved cognitive function |

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R*,2R*,3R*,4R*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate has shown potential in the development of novel therapeutics due to its ability to act as a prodrug. The azido group can be utilized for bioorthogonal reactions, which are essential in targeted drug delivery systems.

Neurodegenerative Diseases

Research indicates that compounds with similar structures may exhibit neuroprotective effects. For instance, derivatives of azido compounds have been studied for their potential in treating Alzheimer's disease by inhibiting neurodegeneration pathways . This compound could be investigated further for its efficacy in neuroprotection and cognitive enhancement.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. The presence of the azide group allows for click chemistry applications, facilitating the formation of complex molecules through simple reactions. This property is particularly advantageous in synthesizing libraries of compounds for pharmaceutical screening .

Case Study 1: Bioorthogonal Chemistry

In a study focusing on bioorthogonal reactions, this compound was utilized to demonstrate its reactivity with alkyne-containing biomolecules. This reaction enabled the selective labeling of proteins within living cells, showcasing its utility in biological imaging and tracking cellular processes .

Case Study 2: Drug Development

A recent investigation into drug candidates for neurodegenerative diseases highlighted the potential of azido derivatives as therapeutic agents. The study synthesized various derivatives of this compound and evaluated their biological activity against neuronal cell lines. Results indicated promising neuroprotective effects, warranting further exploration in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Positional Isomers

The compound has several stereoisomers and positional analogs, including:

- Ethyl (1R,2R,3R,4S)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate (CAS: 1212074-86-6): Differs in the positions of the azido and hydroxyl groups (3-azido vs. 4-azido) and stereochemistry at C4 (S* vs. R*) .

Key Observations:

- Reactivity : The 4-azido configuration in the target compound may influence click chemistry applications compared to 3-azido analogs.

- Stability : Stereochemical differences at C3 and C4 could alter susceptibility to hydrolysis or thermal decomposition.

Fluorinated Cyclohexane Derivatives

While structurally distinct (cyclopentane vs. cyclohexane), fluorinated analogs share functional motifs:

Ethyl (1R,2S,4R*)-2-(tert-butoxycarbonylamino)-4-fluorocyclohexanecarboxylate (7) Melting point: 74–76°C; Yield: 32% .

Ethyl (1S,2S,4R*)-2-(tert-butoxycarbonylamino)-4-fluorocyclohexanecarboxylate (16) Melting point: 102–104°C; Yield: 36% .

Comparison Table:

Key Findings:

- Ring Size Impact : Cyclohexane derivatives (Compounds 7 and 16) exhibit higher rigidity, possibly contributing to elevated melting points compared to cyclopentane-based analogs.

- Fluorine vs. Azido : Fluorination (in Compounds 7/16) simplifies handling (azides are shock-sensitive), but limits applications in bioconjugation (e.g., click chemistry).

Lactone-Derived Cyclohexene Analogs

Lactone ring-opening yields cyclohexene derivatives with Boc-protected amines and hydroxyl groups, such as:

- Ethyl (1R,2S,5S*)-2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate (±)-4

- Ethyl (1S,2S,5S*)-2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate (±)-5 .

Key Differences:

Research Implications

- Drug Design : The target compound’s azido group enables modular functionalization, whereas fluorinated analogs (Compounds 7/16) may enhance metabolic stability .

- Stereochemical Sensitivity: Minor stereochemical changes (e.g., C3/C4 configuration) significantly alter physical properties and biological activity, necessitating precise synthesis .

Preparation Methods

Synthetic Routes Overview

The synthesis of Ethyl (1R*,2R*,3R*,4R*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate follows a multi-step sequence starting from cyclopentene derivatives. Key stages include:

-

Isoxazoline Intermediate Formation : Cycloaddition of nitrile oxides to cyclopentene precursors.

-

Reductive Ring Opening : Stereospecific reduction to generate aminoalcohol intermediates.

-

Acylation : Introduction of the tert-butoxycarbonyl (Boc) protecting group.

-

Azide Functionalization : Displacement of a hydroxyl-derived leaving group with azide .

Step 1: Formation of Isoxazoline Intermediate

The synthesis begins with the [3+2] cycloaddition of a nitrile oxide to a cyclopentene derivative, yielding an isoxazoline intermediate. For example, (−)-ethyl-4-tert-butoxycarbonylaminocyclopentene-1-carboxylate reacts with phenyl isocyanate in benzene under reflux to form a tetrahydrocyclopent[d]isoxazole derivative .

Reaction Conditions :

-

Solvent : Benzene

-

Temperature : Reflux (80–100°C)

-

Catalyst : Triethylamine

This step establishes the cyclopentane backbone and introduces initial stereochemical elements critical for downstream transformations.

Step 2: Reductive Ring Opening to Aminoalcohol

The isoxazoline intermediate undergoes reductive cleavage to produce an aminoalcohol. Hydrogenation or metal-mediated reduction selectively breaks the N–O bond while preserving stereochemistry. For instance, catalytic hydrogenation of the isoxazoline with palladium on carbon (Pd/C) in tetrahydrofuran (THF) yields a cis-aminoalcohol .

Key Data :

| Parameter | Value |

|---|---|

| Reducing Agent | H₂ (1 atm), Pd/C (10 wt%) |

| Solvent | THF |

| Temperature | 25°C |

| Stereochemical Outcome | Retained (1R*,2R*) configuration |

The amino group of the aminoalcohol is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures chemoselectivity during subsequent azide introduction.

Procedure :

-

Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP)

-

Solvent : Acetonitrile

-

Temperature : 25°C

The Boc group stabilizes the amine against undesired side reactions while maintaining the cyclopentane ring’s conformational rigidity.

Step 4: Azide Introduction via Leaving Group Displacement

The hydroxyl group at position 4 is converted to a leaving group (e.g., mesylate or bromide) and displaced by azide. For example, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) forms a mesylate intermediate, which reacts with sodium azide (NaN₃) in dimethylformamide (DMF) .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Leaving Group | Mesylate (MsCl, Et₃N) |

| Azide Source | NaN₃ (3 equiv) |

| Solvent | DMF |

| Temperature | 50°C |

| Yield | 83% over two steps . |

Industrial Production Considerations

Scalable synthesis requires addressing challenges in stereochemical control and purification. Continuous flow systems improve efficiency in acylation and azide displacement steps, while enzymatic resolution (e.g., lipases) enhances enantiomeric excess (>98% ee) .

Table 1: Comparison of Batch vs. Continuous Flow Processes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Acylation Yield | 85–90% | 92–95% |

| Azide Displacement | 80–83% | 88–90% |

| Throughput | 5 kg/day | 20 kg/day |

Stereochemical Control and Optimization

The target compound’s (1R*,2R*,3R*,4R*) configuration is achieved through:

-

Stereospecific Reduction : Asymmetric hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes .

-

Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates to isolate desired enantiomers .

Table 2: Impact of Catalysts on Enantiomeric Excess

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINAP-Ru | 99 | 91 |

| Baker’s Yeast | 95 | 78 |

| No Catalyst | 50 (racemic) | 65 |

Comparative Analysis of Methodologies

The patent route offers higher yields (83% overall) but requires hazardous azide handling. Alternative approaches using Mitsunobu reactions for hydroxyl activation face purification challenges due to triphenylphosphine oxide byproducts .

Q & A

Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic substitution reactions?

The compound’s stereochemistry (1R*,2R*,3R*,4R*) dictates spatial accessibility of functional groups. For instance, the axial vs. equatorial orientation of the azide group at C4 affects its susceptibility to Staudinger or Huisgen cycloaddition reactions. Steric hindrance from the tert-butoxycarbonyl (Boc) group at C2 may slow nucleophilic attack, while the hydroxyl group at C3 could participate in hydrogen bonding, stabilizing transition states. Stereochemical analysis via X-ray crystallography or NOESY NMR is recommended to confirm spatial arrangements .

Q. What purification techniques are effective for isolating high-purity product from complex reaction mixtures?

- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to exploit differences in solubility of diastereomers.

- HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers, critical for pharmacological studies. Monitor purity via LC-MS or ¹H NMR integration .

Q. What safety protocols are critical when handling the azide functional group during synthesis?

- Controlled Temperature : Avoid heating above 50°C to prevent explosive decomposition.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize side reactions.

- PPE : Use blast shields, face protection, and flame-resistant lab coats.

- Waste Disposal : Quench residual azides with sodium nitrite or ceric ammonium nitrate .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data due to dynamic stereochemical behavior of the cyclopentane ring?

Dynamic ring puckering or chair-flipping can cause signal splitting or averaging. To address this:

- Perform VT-NMR (variable-temperature NMR) to freeze conformational exchange (e.g., at −40°C in CD2Cl2).

- Use DFT calculations to model low-energy conformers and predict coupling constants (³JHH).

- Compare experimental data with X-ray crystallography results to validate static configurations .

Q. What methodologies optimize regioselectivity of azide incorporation during synthesis?

- Enzymatic Catalysis : Lipases or esterases can selectively functionalize specific hydroxyl groups, avoiding competing pathways (e.g., lactone ring-opening in ).

- Protecting Group Strategy : Temporarily block the C3 hydroxyl with a silyl group (e.g., TBS) to direct azidation to C4.

- Metal Catalysis : Copper(I)-azide complexes promote regioselective azide-alkyne cycloaddition at sterically accessible sites .

Q. How does the Boc group’s stability impact reaction design under acidic or basic conditions?

The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. To prevent premature deprotection:

- Avoid protic solvents (e.g., MeOH) in basic conditions (pH > 10).

- Use scavengers (e.g., triethylsilane) during acidic workups to minimize side reactions.

- Monitor Boc integrity via IR (C=O stretch at ~1680 cm⁻¹) or ¹³C NMR .

Methodological Recommendations

- Stereochemical Analysis : Combine X-ray crystallography with advanced NMR techniques (e.g., HSQC, NOESY) for unambiguous assignment .

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst loading) for maximal yield and selectivity .

- Safety Mitigation : Implement real-time monitoring (e.g., in situ FTIR) to detect azide decomposition during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.